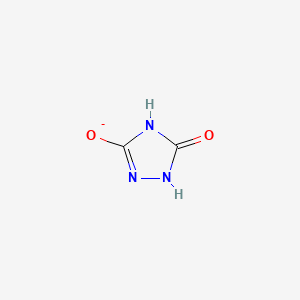
1,2,4-Triazolidine-3,5-dione, ion(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolidine-3,5-dione, ion(1-) is a heterocyclic compound that features a five-membered ring containing three nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Triazolidine-3,5-dione can be synthesized through several methods. One common approach involves the reaction of aldehydes or ketones with thiosemicarbazide in the presence of a catalyst. For instance, using meglumine as a green catalyst in water provides an eco-friendly and efficient synthesis route . Another method involves the use of acidic ionic liquids to catalyze the reaction between aldehydes and thiosemicarbazide .
Industrial Production Methods: Industrial production of 1,2,4-Triazolidine-3,5-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and green solvents is often preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides using reagents like 4-Phenyl-1,2,4-triazoline-3,5-dione.
Cycloaddition: It participates in [3+2] cycloaddition reactions with alkynes to form mesoionic triazolones.
Substitution: It can undergo substitution reactions with different nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like 4-Phenyl-1,2,4-triazoline-3,5-dione are commonly used.
Cycloaddition: Reactions are often facilitated by solvents like hexafluoro-2-propanol.
Major Products:
Oxidation: Disulfides.
Cycloaddition: Mesoionic triazolones.
Scientific Research Applications
1,2,4-Triazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Its derivatives have shown promise in the treatment of diseases like diabetes, influenza, and cancer.
Industry: It is used in the development of eco-friendly catalysts and solvents for organic synthesis.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolidine-3,5-dione involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry.
Comparison with Similar Compounds
1,2,4-Triazolidine-3,5-dione can be compared with other similar compounds such as:
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its strong dienophilic properties and use in Diels-Alder reactions.
1,2,4-Triazolidine-3-thione: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Uniqueness: 1,2,4-Triazolidine-3,5-dione stands out due to its dual carbonyl groups, which enhance its reactivity and versatility in various chemical reactions. Its ability to form stable complexes with different substrates makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
133476-04-7 |
|---|---|
Molecular Formula |
C2H2N3O2- |
Molecular Weight |
100.06 g/mol |
IUPAC Name |
5-oxo-1,4-dihydro-1,2,4-triazol-3-olate |
InChI |
InChI=1S/C2H3N3O2/c6-1-3-2(7)5-4-1/h(H3,3,4,5,6,7)/p-1 |
InChI Key |
UDATXMIGEVPXTR-UHFFFAOYSA-M |
Canonical SMILES |
C1(=O)NC(=NN1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


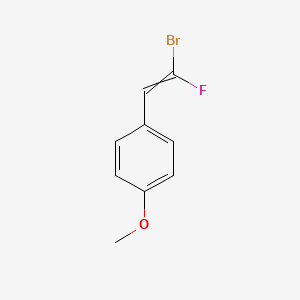
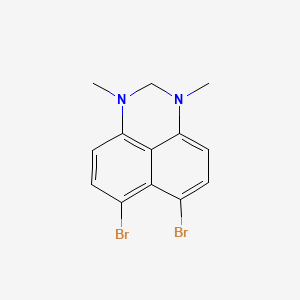

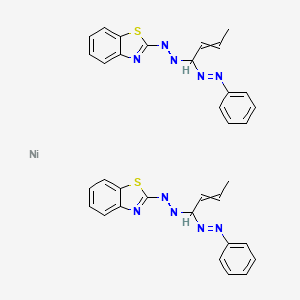

![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
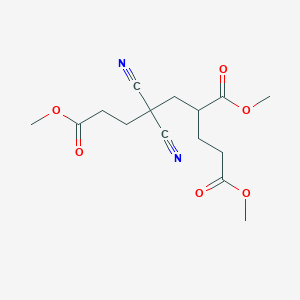

![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)


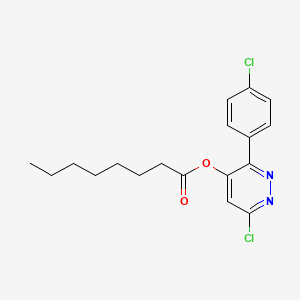
![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)
